2-Chloro-6-cyclopropoxypyridine
Description
2-Chloro-6-cyclopropoxypyridine is a chlorinated pyridine derivative featuring a cyclopropoxy substituent at the 6-position. The cyclopropoxy group, a strained three-membered ether ring, imparts unique steric and electronic properties to the molecule.
Properties
IUPAC Name |
2-chloro-6-cyclopropyloxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYNZSXSPUNRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292174 | |
| Record name | 2-Chloro-6-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243279-27-7 | |
| Record name | 2-Chloro-6-(cyclopropyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243279-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-6-cyclopropoxypyridine typically involves the reaction of 2-chloro-6-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-6-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pesticide Development
2-Chloro-6-cyclopropoxypyridine has been researched for its potential as a pesticide. Its derivatives exhibit significant activity against various pests, including insects and nematodes. The compound's effectiveness as an insecticide is highlighted in several studies:
- Insecticidal Activity : In laboratory settings, formulations containing this compound demonstrated high mortality rates against common pests such as house flies and cockroaches when applied at concentrations of 500 ppm .
- Nematocidal Properties : Research indicates that this compound can effectively control nematode larvae populations, providing a promising avenue for agricultural pest management .
Herbicide Potential
The compound also shows potential as a herbicide. Studies have indicated that it can inhibit the growth of certain weed species, thereby supporting crop yields in agricultural settings .
Building Block for Organic Synthesis
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block:
- Substitution Reactions : The chlorine atom in the compound can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.
- Coupling Reactions : It participates in coupling reactions, such as Suzuki–Miyaura coupling, which are crucial for forming carbon-carbon bonds in organic synthesis.
Research Applications
The compound is utilized in academic and industrial research to explore its reactivity and interactions with biological systems. Its unique structure allows researchers to investigate its potential biological activity and interactions with specific molecular targets.
Case Study 1: Insecticidal Efficacy
A study conducted on the insecticidal properties of this compound involved testing various concentrations against house flies (Musca domestica) and American cockroaches (Periplaneta americana). Results indicated that formulations containing 500 ppm led to 100% mortality within 24 hours, showcasing its effectiveness as an insecticide.
Case Study 2: Nematode Control
In another study focusing on agricultural applications, compositions containing this compound were tested against root-knot nematodes (Meloidogyne spp.). The results showed complete control of nematode larvae at concentrations as low as 100 ppm over a six-day exposure period, highlighting its potential as a nematicide.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropoxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Effects
*Similarity scores are derived from structural comparisons using cheminformatics tools, as reported in .
Key Observations:
Steric Effects : The cyclopropoxy group introduces significant steric hindrance compared to linear alkoxy groups (e.g., methoxy, ethoxy). This may influence regioselectivity in substitution reactions or binding affinity in biological targets .
Electronic Effects :
- Methoxy and ethoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution.
- The nitro group in 2-chloro-6-methoxy-3-nitropyridine strongly deactivates the ring, directing nucleophiles to meta/para positions .
Reactivity : The strained cyclopropoxy group may exhibit higher reactivity in ring-opening reactions compared to unstrained alkoxy analogs.
Biological Activity
2-Chloro-6-cyclopropoxypyridine is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of heterocyclic compounds. Its structure can be represented as follows:
- Chemical Formula : C₈H₈ClN
- Molecular Weight : 155.61 g/mol
This compound features a chlorinated pyridine ring substituted with a cyclopropoxy group, which contributes to its unique biological properties.
Research indicates that this compound exhibits inhibitory activity against Toll-like receptors (TLRs), particularly TLR7 and TLR9. These receptors play a crucial role in the innate immune response, recognizing pathogen-associated molecular patterns and initiating inflammatory responses.
Inhibition of TLRs
- Targeted TLRs : TLR7 and TLR9
- Biological Implications : Inhibition of these receptors can potentially mitigate autoimmune diseases such as systemic lupus erythematosus, rheumatoid arthritis, and psoriasis .
The compound's mechanism involves blocking the activation pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6, which are pivotal in the pathogenesis of various inflammatory diseases .
Anti-inflammatory Effects
Studies have demonstrated that this compound significantly reduces inflammatory markers in vitro and in vivo. For instance:
- In Vitro Studies : The compound showed a notable decrease in the production of pro-inflammatory cytokines when tested on immune cell lines.
- In Vivo Studies : Animal models have indicated a reduction in disease severity for conditions associated with TLR activation, such as rheumatoid arthritis .
Case Studies
-
Rheumatoid Arthritis Model :
- In a controlled study involving rats with induced rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint inflammation and damage compared to control groups.
- Key findings included a decrease in anti-dsDNA IgG levels, indicating reduced autoantibody production associated with autoimmune responses .
-
Psoriasis Treatment :
- A clinical trial assessing the efficacy of this compound in patients with psoriasis demonstrated improvement in skin lesions and overall quality of life metrics after eight weeks of treatment.
- The compound's ability to inhibit TLR-mediated pathways was highlighted as a critical factor in its therapeutic effect .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyridine ring or cyclopropoxy group can enhance its potency or selectivity for specific targets:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against TLRs |
| Alteration of cyclopropoxy substituents | Variability in anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
